molecular formula C13H18O6 B1277439 Benzyl alpha-D-glucopyranoside CAS No. 25320-99-4

Benzyl alpha-D-glucopyranoside

Cat. No.: B1277439
CAS No.: 25320-99-4
M. Wt: 270.28 g/mol
InChI Key: GKHCBYYBLTXYEV-LBELIVKGSA-N
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Description

Benzyl alpha-D-glucopyranoside is a chemical compound with the molecular formula C13H18O6. It is formed by linking a benzyl group with alpha-D-glucopyranose through a glycosidic bond. This compound appears as a white or off-white crystalline powder and is slightly soluble in water and methanol .

Mechanism of Action

Mode of Action

It is known to be involved in glycosylation reactions, where it can form glycosidic bonds . Glycosylation is a critical biological process that involves the addition of a glycosyl group to a molecule, often a protein or lipid. This process can significantly alter the function and properties of the target molecule .

Biochemical Pathways

Benzyl alpha-D-glucopyranoside is involved in the glycosylation biochemical pathway . Glycosylation is a crucial process in biology, affecting a wide range of cellular functions, including protein folding, cell-cell adhesion, and immune response. The downstream effects of this pathway are vast and depend on the specific target molecules being glycosylated .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific targets and pathways it interacts with. Given its involvement in glycosylation, it can potentially influence a wide range of cellular processes .

Biochemical Analysis

Biochemical Properties

Benzyl alpha-D-glucopyranoside plays a crucial role in biochemical reactions, particularly in the hydrolysis of glycosidic bonds. It interacts with enzymes such as beta-glucosidases, which hydrolyze the glycosidic bond to release glucose and benzyl alcohol . This interaction is essential for the metabolism of glycosides in various organisms. The compound also interacts with other biomolecules, including proteins and lipids, influencing their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism, thereby affecting glucose levels in cells . This inhibition can lead to changes in cellular energy metabolism and impact processes such as glycogen synthesis and glycolysis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with enzymes and other biomolecules. It acts as a substrate for beta-glucosidases, which catalyze the hydrolysis of the glycosidic bond . This reaction results in the release of glucose and benzyl alcohol. Additionally, this compound can inhibit the activity of alpha-glucosidase, leading to reduced glucose absorption and altered gene expression related to glucose metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of alpha-glucosidase activity and consistent modulation of glucose metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit alpha-glucosidase without causing significant adverse effects . At higher doses, it may lead to toxic effects such as gastrointestinal disturbances and liver toxicity . These dose-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to glycoside hydrolysis and glucose metabolism. It interacts with enzymes such as beta-glucosidases and alpha-glucosidases, influencing the breakdown and absorption of carbohydrates . The compound can also affect metabolic flux and metabolite levels, altering the balance of glucose and other sugars in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its solubility and affinity for different cellular compartments.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can interact with enzymes and other biomolecules. Its activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications . For example, the compound may be directed to the lysosomes or endoplasmic reticulum, where it can participate in glycoside hydrolysis and other metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl alpha-D-glucopyranoside can be synthesized through various methods. One common method involves the reaction of alpha-D-glucopyranose with benzyl alcohol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of enzymatic processes. Enzymes such as glycosyltransferases can catalyze the transfer of the glucopyranosyl group to benzyl alcohol, resulting in higher yields and fewer by-products compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl alpha-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound carboxylic acids, while reduction can produce this compound alcohols .

Comparison with Similar Compounds

Benzyl alpha-D-glucopyranoside can be compared with other similar compounds such as:

This compound is unique due to its specific glycosidic bond and the presence of the benzyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHCBYYBLTXYEV-LBELIVKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

D-Mannose (30 g, 167 mmol) and acetyl chloride (13 mL, 167 mmol) was dissolved in benzyl alcohol (250 mL) and heated to 50° C. for 1 h. The resulting solution was concentrated by low pressure distillation. The resulting residue was purified by flash column chromatography (ethyl acetate/methanol, 9:1) and recrystallised from isopropanol/petrol to afford the title compound (29.34 g, 70%) as a white crystalline solid m.p. 126-127° C. [Lit 128-129° C.]; [α]D26+102.0 (c, 1.1 in MeOH); [Lit. [α]D18+73.1 (c, 1.4 in H2O)]; δH (400 MHz, CD3OD) 3.62 (1H, ddd, J4,5 9.5 Hz, J5,6 2.3 Hz, J5,6′ 5.5 Hz, H-5), 3.68 (1H, at, J9.3 Hz, H-4), 3.73-3.78 (2H, m, H-3, H-6), 3.85-3.88 (2H, m, H-2, H-6′), 4.75, 4.52 (2H, ABq, J11.6 Hz, CH2), 4.86 (1H, d, J1,2 1.8 Hz, H-1), 7.28-7.38 (5H, m, ArH).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: Can you describe a key application of Benzyl alpha-D-glucopyranoside in synthesizing complex carbohydrates?

A1: this compound serves as a valuable building block in oligosaccharide synthesis. For instance, it acts as a glycosyl acceptor when reacted with 6-O-acetyl-2,3,4-tri-O-benzyl-alpha-D-glucopyranosyl chloride, ultimately yielding a derivative of methyl 6'-deoxy-6'-fluoro-alpha-isomaltoside upon further synthetic steps. []

Q2: What makes this compound particularly useful in synthesizing specific glycosidic linkages?

A2: The structure of this compound allows for the selective protection and deprotection of hydroxyl groups. This is crucial in controlling the regio- and stereochemistry during glycosylation reactions, enabling the synthesis of desired glycosidic linkages like β-(1→4) or β-(1→6) linkages, as demonstrated in the synthesis of various disaccharides. []

Q3: The research mentions using trichloroacetimidate chemistry with this compound. What's the advantage of this approach?

A3: Utilizing the trichloroacetimidate activation method with a derivative of this compound facilitated the synthesis of a complex branched pentasaccharide, methyl O-(2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl)-(1→4)-O-(2,3,6-tri-O-benzyl-alpha-D-glucopyranosyl)-(1→6)-O-[(2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl-(1→4)]-O-(2,3-di-O-benzyl-alpha-D-glucopyranosyl)-(1→4)-2,3,6-tri-O-benzyl-alpha-D-glucopyranoside. This pentasaccharide was then used to study the activity of starch synthase II. []

Q4: The imidate method is highlighted in the synthesis of a tetrasaccharide. How was this compound involved?

A4: In synthesizing a tetrasaccharide unit found in the capsular polysaccharide of Streptococcus pneumoniae type 9V, an 8-ethoxy-carbonyloctyl 6-O-acetyl-2,3-di-O-benzyl-alpha-D-glucopyranoside derivative, structurally related to this compound, was used as the glycosyl acceptor in a key coupling step. This reaction, utilizing the beta-imidate of a specific trisaccharide, resulted in the desired tetrasaccharide with high stereoselectivity and yield. []

Q5: Were there any notable challenges or limitations encountered when using this compound in these synthesis processes?

A5: Yes, the research indicates that using the alpha-imidate of the trisaccharide in the aforementioned tetrasaccharide synthesis led to the undesired hydrolysis of the imidate group, highlighting the importance of controlling the reactivity and stereochemistry of the intermediates involved. []

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